molecular formula C10H12N2O2 B11726976 1-(4-Nitrophenyl)cyclobutanamine

1-(4-Nitrophenyl)cyclobutanamine

Cat. No.: B11726976
M. Wt: 192.21 g/mol
InChI Key: ZJRQRRUUGNADQN-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12N2O2. It features a cyclobutane ring attached to a 4-nitrophenyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nitrophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with cyclobutanamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Nitrophenyl)cyclobutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclobutanamine involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amine group through a catalytic process. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)cyclobutan-1-amine: Similar structure but different substitution pattern.

    4-Nitrophenylcyclobutane: Lacks the amine group.

    Cyclobutanamine: Lacks the nitrophenyl group.

Uniqueness

1-(4-Nitrophenyl)cyclobutanamine is unique due to the presence of both a nitrophenyl group and a cyclobutanamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(4-nitrophenyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(6-1-7-10)8-2-4-9(5-3-8)12(13)14/h2-5H,1,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRQRRUUGNADQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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